4-amino-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
4-Amino-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including sildenafil . Its molecular formula is C8H14N4O, and it has a molecular weight of 182.22 g/mol .
Mechanism of Action
Target of Action
4-Amino-1-methyl-1H-pyrazole-3-carboxamide is a key intermediate in the synthesis of sildenafil . Sildenafil is a potent inhibitor of phosphodiesterase 5 (PDE5), which is its primary target . PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a nucleotide that plays crucial roles in various physiological processes.
Mode of Action
The compound interacts with its target, PDE5, by binding to its active site. This binding inhibits the enzymatic action of PDE5, leading to an increase in the levels of cGMP . The elevated cGMP levels result in vasodilation and relaxation of smooth muscle cells, particularly in the corpus cavernosum of the penis and the pulmonary vasculature.
Biochemical Pathways
The inhibition of PDE5 and subsequent increase in cGMP levels affect the nitric oxide (NO)-cGMP pathway. NO is a neurotransmitter that, upon release, activates the enzyme guanylate cyclase, leading to the production of cGMP. Under normal circumstances, cGMP is degraded by PDE5. When PDE5 is inhibited by compounds like this compound, cGMP levels remain high, prolonging the effects of NO .
Result of Action
The primary result of the action of this compound, through its inhibition of PDE5, is the relaxation of smooth muscle cells. This leads to vasodilation, increased blood flow, and the potential for erection in the case of PDE5 inhibitors like sildenafil .
Biochemical Analysis
Biochemical Properties
4-amino-1-methyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of phosphodiesterase 1, which is an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . This interaction can modulate various signaling pathways, leading to changes in cellular responses. Additionally, this compound has shown potential as an anti-inflammatory and anticancer agent due to its ability to inhibit protein glycation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic activities against certain cancer cell lines, such as MCF-7 and HCT-116, with IC50 values in the nanomolar range . This indicates its potential as a therapeutic agent in cancer treatment. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with phosphodiesterase 1 results in the inhibition of this enzyme, thereby increasing the levels of cyclic nucleotides within the cell . This can lead to the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate the expression of genes involved in inflammation and cancer progression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, leading to changes in metabolic flux and metabolite levels . For example, its inhibition of phosphodiesterase 1 can affect the levels of cyclic nucleotides, which play a crucial role in cellular metabolism and energy homeostasis . Additionally, this compound can influence the activity of other metabolic enzymes, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for transport proteins . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
The synthesis of 4-amino-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of hydrazine with ethyl acetoacetate to form pyrazole derivatives, followed by further functionalization to introduce the amino and carboxamide groups . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to enhance yield and efficiency .
Chemical Reactions Analysis
4-Amino-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
4-Amino-1-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar compounds to 4-amino-1-methyl-1H-pyrazole-3-carboxamide include other aminopyrazoles, such as 3-aminopyrazole and 5-aminopyrazole . These compounds share the pyrazole core structure but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-amino-1-methylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-2-3(6)4(8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAKWMDYLMOHOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424500 | |
Record name | 4-amino-1-methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-40-9 | |
Record name | 4-Amino-1-methyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3920-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-1-methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-1-methyl-1H-pyrazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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